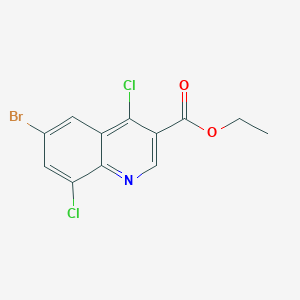

Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate

Description

Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate is a halogenated quinoline derivative characterized by a bromine atom at position 6, chlorine atoms at positions 4 and 8, and an ethyl ester group at position 2. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and anticancer agents. Its structural features enable diverse reactivity, making it valuable for further functionalization .

Properties

IUPAC Name |

ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrCl2NO2/c1-2-18-12(17)8-5-16-11-7(10(8)15)3-6(13)4-9(11)14/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEWDGPPZOIINM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrCl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate typically involves the bromination and chlorination of quinoline derivatives. One common method includes the following steps:

Starting Material: The synthesis begins with quinoline-3-carboxylic acid.

Chlorination: Chlorine atoms are introduced at the 4th and 8th positions using chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Esterification: The final step involves esterification with ethanol in the presence of a catalyst such as sulfuric acid (H2SO4) to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the quinoline ring.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while hydrolysis produces the corresponding carboxylic acid .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C12H8BrCl2N O2

Molecular Weight: 315.00 g/mol

CAS Number: 206257-39-8

The compound features a quinoline core with bromine and chlorine substituents at the 6th, 4th, and 8th positions. This specific arrangement enhances its chemical reactivity and biological activity.

Organic Synthesis

Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows for the development of more complex organic molecules. Researchers utilize it in various reactions, including:

- Esterification : The compound can be modified to create different esters.

- Halogenation Reactions : Its halogen substituents can participate in further halogenation processes.

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical intermediate. Its biological activities include:

- Antimicrobial Properties : Studies have shown promising results against various pathogens.

- Anticancer Activity : In vitro studies indicate significant cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) at concentrations above 10 µM, inducing apoptosis in these cells.

Case Study: In Vitro Anticancer Activity

A notable study evaluated the anticancer effects of this compound on different human cancer cell lines:

| Cell Line | Concentration Range | Key Findings |

|---|---|---|

| HeLa | 1 µM to 100 µM | Significant reduction in cell viability at concentrations above 10 µM; apoptosis confirmed via flow cytometry. |

| MCF-7 | 1 µM to 100 µM | Similar results with notable cytotoxicity observed. |

| A549 | 1 µM to 100 µM | Effective in reducing cell viability significantly. |

Biological Mechanism of Action

The mechanism of action involves the compound's ability to intercalate with DNA, disrupting replication and transcription processes. The presence of bromine and chlorine enhances its binding affinity to enzymes and receptors, leading to the inhibition of their activity. This interaction can modulate various cellular pathways, contributing to its therapeutic effects.

Industrial Applications

In addition to its roles in research, this compound finds applications in industrial chemistry:

- Production of Specialty Chemicals : It is used as a reagent in various industrial processes.

- Chemical Manufacturing : The compound's unique properties make it suitable for large-scale production methods involving continuous flow reactors.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the bromine and chlorine substituents may enhance its binding affinity to certain enzymes or receptors, leading to inhibition of their activity .

Comparison with Similar Compounds

Ethyl 6-Bromo-4-Chloroquinoline-3-Carboxylate (CAS 206257-39-8)

- Structural Differences : Lacks the 8-chloro substituent present in the target compound.

- Synthesis: Prepared via chlorination of ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate using POCl₃, yielding 83% as a brown solid .

- Physicochemical Properties : Molecular weight 314.56 g/mol, density 1.6 g/cm³, melting point 100–102°C, and logP 3.87 .

- Applications : Used in PI3K/mTOR dual inhibitors for cancer therapy due to its electron-withdrawing substituents enhancing target binding .

Ethyl 6-Bromo-4-Chloro-8-Fluoroquinoline-3-Carboxylate (7h)

- Structural Differences : Features a fluorine atom at position 8 instead of chlorine.

- Synthesis : Synthesized via oxalyl chloride-mediated chlorination under reflux, demonstrating similar yields (~80%) to the dichloro analog .

- Implications : Fluorine’s smaller atomic radius and higher electronegativity may improve metabolic stability and bioavailability compared to chlorine .

Ethyl 6-Bromo-4,7-Dichloroquinoline-3-Carboxylate (CAS 1260821-25-7)

- Structural Differences : Chlorine atoms at positions 4 and 7 (vs. 4 and 8 in the target compound).

- Physicochemical Properties : Molecular weight 348.02 g/mol, purity ≥95%.

- Applications : Positional isomerism at the 7- and 8-positions may alter steric interactions in protein binding, affecting potency in kinase inhibition .

Ethyl 8-Bromo-4-Chloroquinoline-3-Carboxylate (CAS 206258-97-1)

- Structural Differences : Bromine at position 8 instead of 6.

- Synthesis : Produced with 96% purity, highlighting the reproducibility of halogenation protocols.

Data Tables: Comparative Analysis

Table 1. Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | logP | Density (g/cm³) |

|---|---|---|---|---|

| Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate | 349.47 | Not reported | ~4.0* | ~1.65* |

| Ethyl 6-bromo-4-chloroquinoline-3-carboxylate | 314.56 | 100–102 | 3.87 | 1.6 |

| Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate | 348.02 | Not reported | ~4.1 | Not reported |

| Ethyl 8-bromo-4-chloroquinoline-3-carboxylate | 314.56 | Not reported | 3.87 | Not reported |

*Estimated based on structural analogs .

Key Research Findings

- Positional Halogen Effects: Chlorine at position 8 (vs.

- Electronic Properties : Bromine at position 6 and chlorine at 4 create a strong electron-withdrawing environment, facilitating nucleophilic aromatic substitution reactions .

- Biological Activity: Dichloro derivatives (e.g., 4,8-dichloro) show superior inhibitory activity against PI3K/mTOR compared to mono-chloro analogs, attributed to enhanced electrophilicity .

Biological Activity

Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by research findings and data tables.

Chemical Structure and Properties

Molecular Formula: C12H8BrCl2N O2

Molecular Weight: 315.00 g/mol

CAS Number: 206257-39-8

The compound features a quinoline core substituted with bromine and chlorine atoms at specific positions, which significantly influences its biological activity.

The biological activity of this compound is primarily attributed to its ability to intercalate with DNA, disrupting replication and transcription processes. Additionally, the halogen substituents enhance its binding affinity to various enzymes and receptors, leading to inhibition of their activity. The compound's interactions can modulate several cellular pathways, contributing to its potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

These results demonstrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.

Anticancer Activity

This compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines by targeting specific molecular pathways.

Case Study: In Vitro Anticancer Activity

In a study involving human cancer cell lines:

- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer)

- Concentration Range: 1 µM to 100 µM

- Key Findings:

- Significant reduction in cell viability observed at concentrations above 10 µM.

- Induction of apoptosis confirmed through flow cytometry analysis.

Research Applications

This compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique structure allows it to be modified for developing new pharmaceutical agents.

Table 2: Research Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a precursor for synthesizing complex organic molecules. |

| Medicinal Chemistry | Explored for potential drug development due to its biological activities. |

| Industrial Chemistry | Employed in the production of specialty chemicals. |

Q & A

Q. What are the standard synthetic routes for Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate, and how can regioselectivity be optimized?

The synthesis typically involves multi-step halogenation and esterification of quinoline precursors. For example, bromination at the 6-position and chlorination at 4,8-positions can be achieved using reagents like PCl₅ or SOCl₂ under controlled conditions. Regioselectivity is influenced by reaction temperature, solvent polarity, and catalysts (e.g., Lewis acids). Evidence from analogous compounds suggests that microwave-assisted synthesis reduces side reactions and improves yield . Optimization requires monitoring via TLC or HPLC to track intermediate formation.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR (¹H/¹³C) : Assigns substituent positions via coupling patterns and chemical shifts (e.g., downfield shifts for halogenated carbons).

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for verifying bromine/chlorine isotopic signatures.

- IR Spectroscopy : Identifies ester carbonyl stretches (~1700 cm⁻¹) and hydroxyl groups if present.

- Elemental Analysis : Validates purity and stoichiometry .

Q. How is crystallographic data for this compound analyzed, and what software is recommended?

Single-crystal X-ray diffraction is used to resolve the 3D structure. Data processing employs SHELX (for structure solution/refinement) and WinGX (for visualization and validation). Anisotropic displacement parameters and hydrogen bonding networks are analyzed to confirm steric and electronic effects of substituents .

Advanced Research Questions

Q. What contradictions arise in crystallographic data interpretation for halogenated quinolines, and how are they resolved?

Discrepancies often occur in anisotropic displacement parameters for heavy atoms (Br/Cl), which may indicate disorder or thermal motion. Refinement strategies include:

- Applying constraints to occupancy ratios.

- Using twin refinement in SHELXL for twinned crystals.

- Cross-validating with DFT-calculated bond lengths/angles .

Q. How do reaction conditions influence the formation of by-products in analogous quinoline syntheses?

Competing pathways (e.g., over-halogenation or ester hydrolysis) are temperature- and solvent-dependent. For example, polar aprotic solvents (DMF) favor nucleophilic substitution, while protic solvents (EtOH) may promote hydrolysis. By-products like de-esterified analogs are minimized by anhydrous conditions and inert atmospheres. Kinetic vs. thermodynamic control is assessed via time-resolved NMR .

Q. What methodological challenges arise in evaluating the bioactivity of this compound, and how are they addressed?

- Solubility : Poor aqueous solubility complicates in vitro assays. Use DMSO-d6 or cyclodextrin-based carriers.

- Stability : Hydrolysis of the ester group under physiological pH requires stability studies (HPLC monitoring).

- Structure-Activity Relationships (SAR) : Methyl/ethyl ester analogs are compared to isolate electronic vs. steric effects .

Data Analysis and Experimental Design

Q. How are computational methods integrated with experimental data to predict reactivity?

Q. What statistical approaches are used to resolve conflicting bioactivity data across studies?

Multivariate analysis (e.g., PCA or PLS regression) correlates structural descriptors (logP, polar surface area) with antimicrobial IC₅₀ values. Outliers are re-evaluated for purity (via HPLC) or assay conditions (e.g., pH, inoculum size) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.